3-Fluorochroman-4-amine hydrochloride

Description

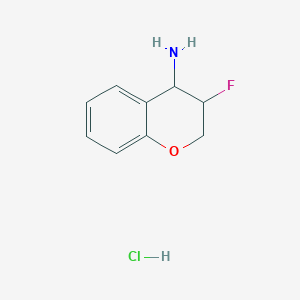

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-7-5-12-8-4-2-1-3-6(8)9(7)11;/h1-4,7,9H,5,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJTYMRFURCKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C2O1)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluorochroman 4 Amine Hydrochloride and Its Enantiomers

Classical Approaches to Chroman-4-amine (B2768764) Synthesis

Classical synthetic routes to chroman-4-amines typically commence with the corresponding chroman-4-one precursor. A prevalent and straightforward method for converting the ketone to the amine is through reductive amination. wikipedia.orgnumberanalytics.com This process involves the reaction of the chroman-4-one with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is subsequently reduced to the desired amine. wikipedia.orgyoutube.com

The formation of the imine is often carried out under slightly acidic conditions to facilitate the dehydration step. youtube.com The subsequent reduction of the imine can be achieved using various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. commonorganicchemistry.commasterorganicchemistry.com Catalytic hydrogenation over metal catalysts like palladium or nickel is another effective method for the reduction step. wikipedia.org

A typical reaction sequence for the synthesis of a chroman-4-amine via reductive amination is presented in the table below.

| Step | Reaction | Reagents and Conditions |

| 1 | Imine Formation | Chroman-4-one, Ammonia/Ammonium acetate (B1210297), Mildly acidic pH |

| 2 | Reduction | Sodium borohydride in methanol, or Catalytic hydrogenation (H₂, Pd/C) |

This two-step process, which can often be performed in a single pot, provides a reliable method for the preparation of racemic chroman-4-amines. wikipedia.org The final product is then typically converted to its hydrochloride salt for improved stability and handling.

Enantioselective Synthesis Strategies

The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of enantioselective synthetic routes to 3-fluorochroman-4-amine crucial. Several strategies have been employed to achieve high levels of enantiopurity, including asymmetric catalysis, dynamic kinetic resolution, and the use of chiral building blocks.

A key strategy for the enantioselective synthesis of 3-fluorochroman-4-amine is the asymmetric reduction of a prochiral precursor, 3-fluorochroman-4-one (B1288752). The asymmetric hydrogenation of fluorinated chromones using chiral catalysts can produce optically active 3-fluorochroman-4-ones with high enantiomeric excess. For instance, metal-free asymmetric hydrogenation of 3-fluorinated chromones has been achieved using a combination of an achiral borane (B79455) and a chiral oxazoline (B21484) as a Frustrated Lewis Pair (FLP) catalyst, yielding a variety of optically active 3-fluorochroman-4-ones with up to 88% enantiomeric excess (ee).

Once the chiral 3-fluorochroman-4-one is obtained, it can be converted to the corresponding chiral 3-fluorochroman-4-amine via stereoselective reductive amination, where the stereochemistry at the 3-position directs the formation of the new stereocenter at the 4-position.

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemate into a single enantiomer with a theoretical yield of 100%. wikipedia.org This method combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. wikipedia.org In the context of 3-fluorochroman-4-amine synthesis, DKR can be applied to a racemic mixture of 3-fluorochroman-4-ol.

The process typically involves the use of a combination of a lipase (B570770) and a metal catalyst. mdpi.com The lipase selectively acylates one enantiomer of the alcohol, while the metal catalyst facilitates the racemization of the remaining unreacted enantiomer. This allows for the continuous conversion of the racemic starting material into a single enantiomer of the acylated product, which can then be converted to the desired chiral amine. While specific applications to 3-fluorochroman-4-ol are not extensively detailed, the principles of DKR have been successfully applied to similar substrates, demonstrating its potential for the synthesis of enantiopure 3-fluorochroman-4-amine. mdpi.comcas.cnrsc.org

The use of chiral building blocks, also known as the chiral pool approach, is a well-established strategy in asymmetric synthesis. This method involves incorporating a readily available enantiopure molecule into the target structure. For the synthesis of enantiopure 3-fluorochroman-4-amine, a suitable chiral starting material can be employed to introduce the desired stereochemistry.

Chiral amines, in particular, are widely used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. researchgate.netgoogle.com While direct literature on the use of a specific chiral building block for 3-fluorochroman-4-amine is limited, the general principle would involve starting with a chiral precursor that already contains the necessary stereocenters or can be stereoselectively elaborated to form the chroman ring system.

Synthesis of Substituted 3-Fluorochroman-4-amine Hydrochlorides as Precursors or Analogs

The synthesis of substituted derivatives of 3-fluorochroman-4-amine hydrochloride is of significant interest for structure-activity relationship (SAR) studies and the development of new pharmaceutical agents. These syntheses often begin with the preparation of appropriately substituted chroman-4-one precursors.

Various methods exist for the synthesis of substituted chroman-4-ones. These can involve the cyclization of substituted phenols with α,β-unsaturated acids or their derivatives. The substituents on the aromatic ring can be introduced either on the starting phenol (B47542) or at a later stage in the synthetic sequence. Similarly, substituents at other positions of the chroman ring can be incorporated by using appropriately functionalized starting materials.

The following table summarizes some methods for the synthesis of substituted chroman-4-one precursors.

| Method | Description |

| Intramolecular Friedel-Crafts Acylation | Cyclization of 3-(aryloxy)propanoic acids, often in the presence of a strong acid or dehydrating agent. |

| Reaction of Phenols with α,β-Unsaturated Acids | Direct reaction of a phenol with an α,β-unsaturated acid, typically catalyzed by an acid. |

| Radical Cascade Annulation | Reaction of 2-(allyloxy)arylaldehydes with various radical precursors to introduce substituents at the 3-position. |

Once the substituted 3-fluorochroman-4-one is synthesized, it can be converted to the corresponding substituted this compound using the classical or enantioselective methods described previously.

Purification and Isolation Methodologies for Synthetic Intermediates and Final Products

The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure high purity. Common techniques employed include column chromatography, crystallization, and salt formation.

Column Chromatography: Silica gel column chromatography is frequently used to purify intermediates in the synthetic sequence. The choice of eluent is crucial and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane), with the polarity adjusted to achieve optimal separation of the desired compound from impurities.

Crystallization: Crystallization is a powerful technique for purifying the final hydrochloride salt as well as key crystalline intermediates. The selection of an appropriate solvent or solvent system is paramount for obtaining high-purity crystals. For amine hydrochlorides, common recrystallization solvents include alcohols (e.g., ethanol, isopropanol) or mixtures of alcohols with ethers or alkanes to induce precipitation. Chiral crystallization techniques can also be employed to resolve racemic mixtures of the final product or its precursors.

The table below outlines common purification strategies.

| Compound Type | Purification Method | Details |

| Synthetic Intermediates (e.g., chroman-4-ones) | Column Chromatography | Silica gel with a gradient of non-polar to polar solvents. |

| Final Product (Amine Hydrochloride) | Crystallization | Dissolution in a suitable solvent (e.g., hot ethanol) followed by cooling or addition of an anti-solvent (e.g., diethyl ether). |

| Enantiomers | Chiral Chromatography or Chiral Crystallization | Separation of enantiomers using a chiral stationary phase or by forming diastereomeric salts with a chiral resolving agent followed by crystallization. |

Careful execution of these purification and isolation steps is essential for obtaining this compound with the high degree of purity required for subsequent applications.

Derivatization and Analog Development from 3 Fluorochroman 4 Amine Hydrochloride

Synthesis of Novel Heterocyclic Systems Incorporating the 3-Fluorochroman-4-amine Moiety

The primary amine of the 3-fluorochroman-4-amine moiety serves as a critical nucleophile for the construction of new, fused heterocyclic rings. This strategy is a cornerstone of medicinal chemistry for creating rigid, conformationally defined structures with novel pharmacological profiles. By reacting the amine with bifunctional electrophiles, additional rings can be annulated onto the chroman framework.

Common synthetic strategies for building such systems from primary amines include reactions to form pyrimidines and quinazolines. For instance, the reaction of an amine with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization, is a classical route to pyrimidine (B1678525) rings. organic-chemistry.org Similarly, quinazoline (B50416) derivatives can be synthesized from amino compounds through reactions with 2-aminobenzonitriles or anthranilic acid derivatives. scielo.br One established method involves the reaction of a primary amine with an N-acylanthranilonitrile (a Dimroth rearrangement precursor), leading to the formation of a 4-aminoquinazoline derivative. researchgate.net

Applying these principles to 3-fluorochroman-4-amine, one could envision the synthesis of chromano[4,3-d]pyrimidines or related fused systems. The reaction with appropriate diketones, formamide (B127407) equivalents, or ortho-aminoaryl nitriles could yield a variety of complex heterocyclic structures. organic-chemistry.orgscielo.br These new systems would significantly alter the shape, polarity, and hydrogen bonding capabilities of the parent molecule, offering a pathway to novel biological activities.

| Target Heterocycle | Typical Reagents/Building Blocks | General Synthetic Method |

|---|---|---|

| Fused Pyrimidine | β-Diketones, β-Ketoesters, Malononitrile derivatives | Condensation and cyclization reaction. |

| Fused Quinazoline | 2-Aminobenzonitriles, Anthranilic acid derivatives, Quinazolin-4(3H)-ones | Cyclocondensation or substitution/cyclization sequences. scielo.brresearchgate.net |

| Fused Pyrazole | Hydrazine (B178648) followed by reaction with a 1,3-dielectrophile | Reaction with hydrazine to form a hydrazone, followed by cyclization. researchgate.net |

| Fused 1,2,4-Triazine | Acylhydrazines, Amidrazones | Condensation with 1,2-dicarbonyl compounds. |

Exploration of Schiff Base Derivatives and Related Amine Condensation Products

The condensation of the primary amine in 3-fluorochroman-4-amine hydrochloride with various aldehydes and ketones is a direct method to generate a library of Schiff base (imine) derivatives. mediresonline.org This reaction is typically performed by refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent like ethanol, often with catalytic acid. masterorganicchemistry.commdpi.com The formation of the imine (C=N) bond dramatically changes the electronic and steric properties of the amine group, replacing a flexible, hydrogen-bond donating group with a more rigid, planar, and lipophilic moiety.

The synthesis of Schiff bases is a robust and high-yielding reaction, allowing for the introduction of a wide variety of substituents. mediresonline.org Aromatic aldehydes, such as substituted benzaldehydes or heteroaromatic aldehydes, are commonly used to introduce different electronic (electron-donating or -withdrawing) and steric features. nih.gov The characterization of these derivatives is straightforward, typically involving the observation of the azomethine (-CH=N-) proton signal in ¹H NMR spectra and the C=N stretching frequency in IR spectroscopy. nih.gov This approach allows for a systematic exploration of how different substituents appended via the imine linker affect biological activity.

| Derivative Number | Carbonyl Precursor | Resulting Schiff Base Structure (R-Group on Imine) | Rationale for Modification |

|---|---|---|---|

| 1 | Benzaldehyde | Phenyl | Introduce basic aromatic system. |

| 2 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | Introduce strong electron-withdrawing group. |

| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | Introduce electron-donating group. |

| 4 | 2-Hydroxybenzaldehyde (Salicylaldehyde) | 2-Hydroxyphenyl | Introduce potential for intramolecular H-bonding and metal chelation. nih.gov |

| 5 | Pyridine-4-carboxaldehyde | 4-Pyridyl | Introduce a basic heterocyclic ring for altered solubility and receptor interaction. |

Preparation of Functionalized Chroman Derivatives for Structure-Activity Relationship Studies

Beyond the synthesis of complex heterocycles or Schiff bases, the preparation of other functionalized derivatives is crucial for detailed structure-activity relationship (SAR) studies. drugdesign.org SAR analysis involves making systematic structural modifications to a lead compound to understand which features are essential for its biological activity. drugdesign.org For 3-fluorochroman-4-amine, a primary target for such modification is the amine group itself, most commonly through acylation to form amides.

Amide synthesis is readily achieved by reacting the amine with acylating agents like acid chlorides or anhydrides in the presence of a base. sphinxsai.com This transformation converts the basic amine into a neutral, hydrogen-bond donating and accepting amide group. By varying the acyl group (R in R-CO-NH-), properties such as lipophilicity, steric bulk, and hydrogen bonding capacity can be finely tuned. nih.gov For example, acylation with a small acetyl group versus a bulky benzoyl group can probe the steric tolerance of a target binding site. Introducing polar or ionizable groups in the acyl chain can modulate the pharmacokinetic properties of the resulting analog. nih.gov These targeted modifications are fundamental to optimizing the potency and drug-like properties of a lead compound.

| Derivative Type | Acylating Agent Example | Modification Purpose in SAR |

|---|---|---|

| Simple Aliphatic Amide | Acetyl chloride (CH₃COCl) | Neutralize amine basicity; introduce H-bond acceptor. |

| Aromatic Amide | Benzoyl chloride (C₆H₅COCl) | Introduce steric bulk and potential for π-π interactions. |

| Heterocyclic Amide | Nicotinoyl chloride | Introduce polar heterocyclic moiety to improve solubility or target specific interactions. |

| Functionalized Aliphatic Amide | 4-Chlorobutanoyl chloride | Introduce an alkylating group for potential covalent binding studies. |

| Amino Acid Conjugate | Boc-Gly-OSu (N-Boc-glycine succinimidyl ester) | Improve solubility and explore potential for active transport. |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR Spectroscopy In ¹H NMR spectroscopy of 3-Fluorochroman-4-amine hydrochloride, each unique proton in the molecule generates a distinct signal, or resonance, in the spectrum. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values are used for structural assignment. Based on the structure, the following proton signals are expected:

Aromatic Protons: The protons on the benzene (B151609) ring will typically appear in the downfield region of the spectrum (approximately 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern will influence the exact shifts and coupling patterns.

Chroman Moiety Protons: The protons on the heterocyclic ring (C2, C3, and C4) will resonate at different frequencies. The proton at C4, being attached to a carbon bearing both the amine and the chroman oxygen, would be shifted downfield. The fluorine atom at C3 will cause characteristic splitting of the signals for the protons on C2, C3, and C4 due to ¹H-¹⁹F coupling.

Amine Protons: The protons of the ammonium (B1175870) group (-NH₃⁺) will typically appear as a broad signal, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Aromatic Carbons: The carbons of the benzene ring will resonate in the aromatic region (typically 110-160 ppm). The carbon atom attached to the oxygen (C4a) and the one attached to the heterocyclic ring (C8a) will have distinct chemical shifts.

Chroman Moiety Carbons: The C2, C3, and C4 carbons will have characteristic shifts. The carbon atom bonded to the fluorine (C3) will show a large C-F coupling constant, which is a definitive diagnostic feature. The C4 carbon, attached to the nitrogen atom, will also have a characteristic chemical shift.

A representative table of expected chemical shifts based on the structure is provided below.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CHs | 6.5 - 8.0 | Multiplets | 110 - 140 |

| C4a, C8a | - | - | 140 - 160 |

| C2-H₂ | ~4.0 - 4.5 | Multiplet | ~60 - 70 |

| C3-H | ~4.5 - 5.0 | Multiplet | ~85 - 95 (with large C-F coupling) |

| C4-H | ~4.0 - 4.5 | Multiplet | ~50 - 60 |

| NH₃⁺ | Variable (broad) | Singlet | - |

Note: The table presents generalized, expected values. Actual experimental values may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Key expected absorption bands for this compound include:

N-H Stretching: The ammonium group (-NH₃⁺) will exhibit broad and strong absorption bands in the region of 2800-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring carbon-carbon stretching vibrations produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether C-O bond of the chroman ring will show a strong stretching band, typically in the 1200-1270 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond will give rise to a strong, characteristic absorption band in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Ammonium (N-H Stretch) | IR | 2800 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | IR | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | IR | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |

| Aryl-Alkyl Ether (C-O Stretch) | IR | 1200 - 1270 | Strong |

| C-F Stretch | IR | 1000 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS-TOF, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) HRMS techniques, such as Time-of-Flight (TOF) MS, can determine the molecular weight of this compound with very high accuracy. This allows for the unambiguous determination of its elemental formula (C₉H₁₁FNO for the free base).

Fragmentation Analysis When subjected to ionization in a mass spectrometer, the molecular ion of this compound can undergo fragmentation. Analyzing these fragments helps to confirm the structure. Common fragmentation pathways for amine-containing compounds include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For this specific molecule, likely fragmentations could involve:

Loss of the amine group.

Cleavage of the heterocyclic ring.

Retro-Diels-Alder reaction of the chroman moiety.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it an essential tool for analyzing the compound in complex mixtures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. If a suitable single crystal of this compound can be grown, this technique can provide precise data on:

Bond lengths and angles: Confirming the exact geometry of the molecule.

Conformation: Determining the shape and orientation of the chroman ring.

Stereochemistry: Unambiguously assigning the relative and absolute stereochemistry if the compound is chiral.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including hydrogen bonding involving the ammonium group and the chloride ion, as well as other non-covalent interactions.

This level of structural detail is invaluable for understanding the compound's physical properties and its interactions at a molecular level.

Spectrophotometric Methods for Analytical Quantification

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The presence of the benzene ring in this compound provides a chromophore that absorbs UV light.

A quantitative method can be developed by:

Determining the Wavelength of Maximum Absorbance (λₘₐₓ): A solution of the compound is scanned to find the wavelength at which it absorbs light most strongly.

Creating a Calibration Curve: A series of standard solutions with known concentrations are prepared, and their absorbance at λₘₐₓ is measured. A plot of absorbance versus concentration (a Beer's Law plot) is generated.

Quantifying Unknown Samples: The absorbance of a sample with an unknown concentration is measured, and its concentration is determined by using the calibration curve.

This method is valued for its simplicity, speed, and cost-effectiveness in determining the concentration of the pure substance in various solutions.

Computational Modeling Studies on this compound Remain Elusive

Despite the growing interest in chromane (B1220400) scaffolds in medicinal chemistry, detailed computational chemistry and molecular modeling studies specifically focusing on the compound This compound are not publicly available in the current scientific literature. Extensive searches for molecular docking investigations, binding affinity predictions, and pharmacophore modeling specific to this compound have not yielded any detailed research findings.

The chroman-4-amine (B2768764) core is recognized as a valuable pharmacophore in the development of new therapeutic agents. Research on various derivatives has shown engagement with a range of biological targets, including enzymes and receptors. For instance, studies on other chroman-4-amine analogs have explored their potential as inhibitors of enzymes like butyrylcholinesterase, and as components of antagonists for receptors such as the Bradykinin B1 receptor. These studies often employ computational methods to predict binding modes and rationalize structure-activity relationships.

However, without specific research dedicated to this compound, it is not possible to provide scientifically accurate information regarding its ligand-protein interactions, key active site residues, or specific pharmacophoric features as outlined in the requested article structure. The generation of data tables on binding affinities, hydrogen bonding, hydrophobic interactions, or pi-stacking would be speculative and lack the necessary scientific validation.

Similarly, the development of both ligand-based and structure-based pharmacophore models is contingent on having a set of known active molecules or a high-resolution structure of the biological target complexed with a ligand, respectively. In the absence of such data for this compound, the creation of predictive pharmacophore models and their subsequent use in virtual screening methodologies cannot be accurately reported.

Therefore, while the broader class of chroman-4-amines holds significant interest in computational drug design, the specific subject of this article, this compound, remains an area where detailed molecular modeling studies have yet to be published. The scientific community awaits future research that may shed light on the computational and medicinal chemistry profile of this particular compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of 3-Fluorochroman-4-amine hydrochloride. These simulations, by modeling the atomic and molecular movements over time, provide critical insights into the compound's conformational flexibility and its interactions with biological macromolecules.

The conformational landscape of this compound is characterized by the puckering of the dihydropyran ring and the orientation of the amine and fluorine substituents. MD simulations can reveal the preferred conformations of the molecule in different environments, such as in aqueous solution or when bound to a protein. Understanding these conformational preferences is crucial, as they can significantly influence the compound's binding affinity and selectivity for its biological targets. Furthermore, by simulating the interaction of this compound with a potential protein target, MD studies can elucidate the dynamics of the binding process, identify key intermolecular interactions, and estimate the stability of the resulting complex.

| Simulation Parameter | Description | Typical Values |

| Force Field | A set of parameters used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the solvent environment. | Explicit (e.g., TIP3P water) or Implicit (e.g., Generalized Born) |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) |

| Temperature & Pressure | Controlled conditions to mimic physiological environments. | 300 K, 1 atm |

This table represents typical parameters for molecular dynamics simulations and is illustrative. Specific studies on this compound would define precise conditions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) are commonly used to compute a variety of molecular properties.

These calculations can determine the distribution of electron density within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generate an electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. The electrostatic potential map highlights regions of the molecule that are electron-rich or electron-poor, which is invaluable for predicting how the molecule will interact with other molecules, including biological targets. For instance, regions with negative electrostatic potential are likely to act as hydrogen bond acceptors, while regions with positive potential can act as hydrogen bond donors or interact with negatively charged residues in a protein binding pocket.

| Calculated Property | Significance |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Electron Density Distribution | Reveals the distribution of electrons within the molecule. |

| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions, predicting interaction sites. |

| Partial Atomic Charges | Quantifies the charge on each atom, useful for understanding electrostatic interactions. |

This table outlines key properties derived from quantum chemical calculations and their significance in the context of medicinal chemistry.

In Silico Prediction of Molecular Recognition Features and Potential Biological Targets

In silico methods play a crucial role in identifying the molecular recognition features of this compound and predicting its potential biological targets. These computational approaches can significantly accelerate the early stages of drug discovery by narrowing down the experimental screening process.

Pharmacophore modeling, a key in silico technique, can be used to identify the essential three-dimensional arrangement of chemical features in this compound that are necessary for biological activity. This model can then be used to screen large databases of known protein structures to identify potential binding partners. Additionally, reverse docking, another computational strategy, involves docking the molecule against a wide array of protein targets to predict its most likely biological partners based on binding affinity scores. These predictions can then be prioritized for experimental validation.

| In Silico Method | Application | Predicted Information |

| Pharmacophore Modeling | Identifies essential 3D chemical features for biological activity. | Potential binding modes and key interaction points. |

| Reverse Docking | Screens a ligand against a library of potential protein targets. | Prioritized list of potential biological targets. |

| Target Prediction Algorithms | Utilizes machine learning and statistical models based on chemical structure. | Probability of interaction with various target classes. |

This table summarizes common in silico approaches for predicting molecular recognition and biological targets.

Preclinical Biological Activity and Mechanistic Investigations in Vitro and in Silico

Exploration of Potential Receptor Modulation and Enzyme Inhibition

Derivatives of the chroman scaffold have been the subject of extensive research to explore their interactions with various biological targets, including receptors and enzymes. The introduction of a fluorine atom and an amine group at the 3 and 4 positions, respectively, can significantly influence the compound's binding affinity and functional activity.

Receptor Modulation: Chroman-4-amine (B2768764) derivatives have shown potential for modulating G protein-coupled receptors (GPCRs). For instance, certain chroman-3-amine derivatives exhibit high affinity for the 5-HT1A receptor, which is implicated in neuronal protection and the regulation of oxidative stress core.ac.uk. Furthermore, the chroman-4-amine structural unit is a component of antagonists for the human Bradykinin B1 receptor, a target associated with the control of neuroinflammation core.ac.uk. These findings suggest that 3-Fluorochroman-4-amine hydrochloride could be investigated for similar receptor interactions.

Enzyme Inhibition: The chroman framework is a recognized pharmacophore for the development of enzyme inhibitors. Research on related chroman-4-one derivatives has identified them as promising inhibitors of several enzymes:

Sirtuin 2 (SIRT2): A series of substituted chroman-4-one derivatives have been identified as novel and selective inhibitors of SIRT2, an enzyme involved in age-related diseases such as neurodegenerative disorders acs.org.

Pteridine Reductase 1 (PTR1): Chroman-4-one analogs have been evaluated as inhibitors of PTR1, a validated drug target in parasites like Trypanosoma brucei and Leishmania spp nih.gov.

Monoamine Oxidase (MAO): Chromanone and chroman-4-amine derivatives have demonstrated inhibitory activity against MAO-A and MAO-B, enzymes that are key targets in the treatment of neurological disorders core.ac.uk. Specifically, N-propargylated gem-dimethylchroman-4-amines have been explored as MAO-B inhibitors core.ac.uk.

Cholinesterases: Certain chroman-4-amine derivatives have shown inhibitory activity against butyrylcholinesterase (BuChE), an enzyme relevant to Alzheimer's disease pathology core.ac.uk.

Aromatase: Fluorinated isoflavanones, which share the chroman-4-one core, have been identified as potent aromatase inhibitors, with potential applications in breast cancer therapy nih.gov. The presence of a fluorine atom in these compounds was found to be favorable for activity nih.gov.

The fluorine atom in this compound can serve as a bioisostere for a hydrogen atom or a hydroxyl group, potentially enhancing binding affinity to target enzymes through favorable electrostatic interactions nih.govresearchgate.net.

Table 1: Investigated Enzymatic Targets for Chroman Derivatives

| Enzyme Target | Compound Class | Therapeutic Area |

|---|---|---|

| Sirtuin 2 (SIRT2) | Chroman-4-ones | Neurodegenerative Diseases |

| Pteridine Reductase 1 (PTR1) | Chroman-4-ones | Parasitic Infections |

| Monoamine Oxidase A/B (MAO-A/B) | Chroman-4-amines | Neurological Disorders |

| Butyrylcholinesterase (BuChE) | Chroman-4-amines | Alzheimer's Disease |

| Aromatase | Fluorinated Isoflavanones | Breast Cancer |

Target Identification Strategies (e.g., Genomic, Proteomic, Phenotypic Approaches)

Identifying the specific molecular targets of this compound is essential for understanding its mechanism of action and predicting its therapeutic potential. A variety of target identification strategies can be employed:

Genomic and Proteomic Approaches: Techniques such as thermal proteome profiling (TPP) and affinity chromatography coupled with mass spectrometry can be utilized to identify direct binding partners of the compound within the cellular proteome.

Phenotypic Screening: This approach involves screening the compound across a wide range of cell-based assays that measure various physiological and pathological processes. Observed phenotypic changes can then be linked to specific signaling pathways and molecular targets through subsequent deconvolution studies.

In Silico Target Prediction: Computational methods, including molecular docking and pharmacophore modeling, can be used to screen this compound against libraries of known protein structures. For example, docking studies on chroman derivatives have been performed against targets like β-glucuronidase to predict favorable binding interactions .

Elucidation of Molecular Mechanisms of Action (In Vitro Studies)

Once potential targets are identified, in vitro studies are conducted to elucidate the precise molecular mechanisms by which this compound exerts its effects. These studies may include:

Enzyme Kinetics: For enzymatic targets, kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the inhibitory potency (e.g., IC50 or Ki values) nih.gov.

Receptor Binding and Functional Assays: For receptor targets, radioligand binding assays can be used to determine binding affinity, while functional assays (e.g., measuring second messenger levels) can assess whether the compound acts as an agonist, antagonist, or allosteric modulator.

Cellular Assays: Cell-based assays are crucial for confirming the on-target activity of the compound in a more physiological context. For example, western blotting can be used to measure the inhibition of SIRT2-mediated α-tubulin deacetylation by chroman-4-one derivatives in cells acs.org.

High-Throughput Screening and Phenotypic Assays for Biological Assessment

High-throughput screening (HTS) allows for the rapid and automated testing of large numbers of compounds against a specific biological target or in a phenotypic assay wikipedia.orgbmglabtech.com. HTS is instrumental in the early stages of drug discovery for identifying "hit" compounds from large chemical libraries wikipedia.orgbmglabtech.com. For derivatives of this compound, HTS can be employed to:

Screen Compound Libraries: Systematically screen libraries of chroman-4-amine analogs to identify those with the highest activity against a particular target.

Phenotypic Screening: Assess the effects of these compounds on cellular phenotypes relevant to disease, such as cell proliferation, apoptosis, or neurite outgrowth.

The development of robust and miniaturized assays in microplate formats (e.g., 384- or 1536-well plates) is essential for successful HTS campaigns bmglabtech.com.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. For chroman-based compounds, SAR studies have provided valuable insights:

Substituents on the Chroman Ring: In the case of SIRT2 inhibitors based on the chroman-4-one scaffold, it was found that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for potency acs.org.

The 2-Position Substituent: For the same series of SIRT2 inhibitors, the length of the alkyl chain at the 2-position was found to be crucial, with a pentyl group being optimal acs.org.

The 4-Position Carbonyl Group: An intact carbonyl group at the 4-position was determined to be important for the high potency of chroman-4-one based SIRT2 inhibitors acs.org.

For this compound, SAR studies would involve synthesizing and testing a series of analogs with modifications at various positions to determine the key structural features required for optimal activity and selectivity. This would include exploring different substituents on the aromatic ring, varying the stereochemistry at the 3- and 4-positions, and modifying the amine functionality.

Table 2: Summary of SAR Findings for Chroman-4-one based SIRT2 Inhibitors

| Structural Position | Favorable Modification | Impact on Activity |

|---|---|---|

| C2 | n-pentyl group | Optimal potency |

| C4 | Intact carbonyl group | Crucial for high potency |

| C6 | Large, electron-withdrawing groups | Favorable for potency |

| C8 | Large, electron-withdrawing groups | Favorable for potency |

Conclusion and Future Directions in 3 Fluorochroman 4 Amine Hydrochloride Research

Summary of Key Research Advances

Direct research advances concerning 3-Fluorochroman-4-amine hydrochloride are not documented in peer-reviewed literature. The scientific focus has been on other derivatives of the chroman core. For instance, various substituted chroman-4-ones, which share the same foundational structure, have been synthesized and evaluated as selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases. acs.org Research into fluorinated 2-arylchroman-4-ones has identified them as promising scaffolds for developing potent antiviral agents, particularly against the influenza virus. nih.gov One compound from this class, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, showed significant activity against multiple influenza strains. nih.gov

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties. Fluorine's high electronegativity and small size can improve metabolic stability, membrane permeation, and binding affinity to target proteins. researchgate.netnih.gov This approach has been successfully applied to a wide range of pharmaceuticals, including treatments for cancer, infectious diseases, and neurological disorders. researchgate.netnih.gov While this principle is fundamental to the potential interest in this compound, specific studies demonstrating these effects for this exact molecule are currently absent.

Emerging Research Avenues and Methodological Improvements

Given the lack of specific data, emerging research avenues for this compound are speculative and must be extrapolated from trends in medicinal chemistry. The primary avenue would be its use as a building block in the synthesis of more complex molecules. The chroman-4-amine (B2768764) structure provides a versatile scaffold that can be modified to create libraries of compounds for screening against various biological targets.

Methodological improvements in organic synthesis could facilitate the exploration of this compound and its derivatives. Advances in fluorination techniques and the development of efficient one-pot synthesis procedures, such as those used for chroman-4-one derivatives, could be adapted. acs.org These methods allow for the rapid generation of diverse molecules, which is crucial for structure-activity relationship (SAR) studies. Such studies are essential to understand how modifications to the chroman scaffold, including the position and nature of substituents, affect biological activity. mdpi.com

Future research could involve:

Combinatorial Chemistry: Using this compound as a starting material to generate a library of novel compounds.

Biological Screening: Testing these new compounds against a wide range of biological targets, such as enzymes (e.g., cholinesterases) or receptors implicated in disease. nih.govnih.gov

Computational Modeling: Employing molecular docking simulations to predict the binding of derivatives to specific protein targets, helping to guide synthetic efforts. nih.gov

Broader Implications for Drug Discovery and Chemical Biology

The true potential of this compound lies in its role as a constituent of the broader class of fluorinated heterocyclic compounds, which are considered "privileged structures" in drug discovery. acs.org The introduction of a fluorine atom into the chroman ring system can significantly alter its electronic properties and metabolic stability, potentially leading to compounds with enhanced therapeutic profiles. researchgate.netenamine.net

The chroman framework itself is present in a variety of biologically active natural products and synthetic drugs. acs.org Derivatives of the related 4-hydroxycoumarin, for example, exhibit a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer effects. mdpi.com This history underscores the potential of the chroman scaffold.

The hydrochloride salt form of an amine-containing compound typically enhances its solubility and stability, making it more suitable for pharmaceutical development and biological testing. Therefore, this compound represents a readily usable chemical tool for researchers exploring the chemical space around the fluorinated chroman-4-amine core. Its value will be realized through its incorporation into larger, more complex molecules designed to interact with specific biological systems. The exploration of such compounds could lead to the discovery of new therapeutic agents for a range of diseases, contributing to the ever-expanding library of fluorinated drugs. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 3-Fluorochroman-4-amine hydrochloride, and what are their critical parameters?

Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

- Fluorination : Introducing fluorine via electrophilic substitution using reagents like Selectfluor™ or direct fluorination under controlled conditions.

- Cyclization : Formation of the chroman ring using acid catalysis (e.g., HCl or H₂SO₄) or transition-metal-mediated processes.

- Amination : Reductive amination or nucleophilic substitution to introduce the amine group, followed by hydrochloride salt formation.

Critical parameters include reaction temperature (often 80–120°C for cyclization), solvent selection (e.g., DMF for fluorination), and stoichiometric control to avoid byproducts. Industrial-scale synthesis may employ continuous flow reactors for improved yield and purity .

Q. How is the compound characterized to confirm structural integrity and purity?

Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Verify fluorine substitution patterns and chroman ring integrity.

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 202.1) and detect impurities.

- Chromatography :

- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (e.g., C: 52.1%, H: 5.4%, N: 4.7%, Cl: 12.1%) .

Q. What are the optimal storage conditions and stability considerations for this compound?

Answer:

- Storage : -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Stability :

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound under varying reaction conditions?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For example, increasing catalyst (Pd/C) from 5% to 10% may improve reductive amination yield by 15–20%.

- Purification Strategies :

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystal lattice formation.

- Flash Chromatography : Use gradient elution (hexane:ethyl acetate) to isolate high-purity fractions.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What analytical strategies resolve contradictions in pharmacological data across studies?

Answer:

Q. What in vitro and in vivo models are appropriate for studying its biological activity?

Answer:

- In Vitro :

- In Vivo :

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities for CRF₁ vs. CRF₂ receptors. Key residues (e.g., Glu³⁶⁰ in CRF₁) influence selectivity.

- QSAR Analysis : Coramine substituent electronegativity (e.g., fluoro vs. chloro) with logP and IC₅₀ values to optimize pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.